D-galactono-1,4-lactone

概要

説明

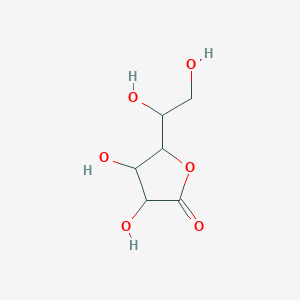

D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid. It is a carbohydrate derivative and a polyhydroxy compound that plays a significant role in various biological processes. This compound is known for its involvement in the biosynthesis of ascorbic acid (vitamin C) in plants and some animals .

準備方法

Synthetic Routes and Reaction Conditions: D-galactono-1,4-lactone can be synthesized through the oxidation of D-galactose using bromine (Br2). This method yields this compound, which can be further processed to obtain derivatives protected as acetates, TBDMS ether, or acetonide . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of D-galactose. The process is optimized to produce the compound on a multigram scale with minimal purification steps. The use of mild deacetylation methodologies and reduction of the lactone functionality using K-selectride are also employed in industrial settings .

化学反応の分析

Photochemical Deoxygenation

UV-light-driven deoxygenation enables regioselective synthesis of 2-deoxy derivatives, critical for producing 2-deoxy sugars.

-

Reaction Conditions :

-

Mechanism :

Proceeds via a Norrish Type II pathway involving γ-hydrogen abstraction, forming a biradical intermediate followed by β-scission .

| Substrate | Product | Yield (%) | Selectivity |

|---|---|---|---|

| D-Galactono-1,4-lactone | 2-Deoxy-D-galactono-1,4-lactone | 92 | >99% |

Acetonide Formation

This compound reacts with dimethoxypropane in acetone under acidic conditions to form protected derivatives:

-

Products :

-

Applications :

Intermediates for synthesizing imino sugars (e.g., 1,4-dideoxy-1,4-imino-D-glucitol) and azido derivatives .

Metabolic Conversion in Humans

In galactosemia, this compound is oxidized to galactonate via NAD+-dependent galactose dehydrogenase :

-

Pathway :

Galactose → D-galactonolactone → Galactonate (excreted in urine) . -

Clinical Relevance :

Urinary galactonolactone levels are elevated 6-fold in galactosemic patients .

Comparative Reactivity Analysis

| Reaction Type | Key Reagents/Conditions | Primary Product | Application |

|---|---|---|---|

| Enzymatic Oxidation | GalLDH, cytochrome c | Ascorbic acid | Vitamin C biosynthesis |

| Photochemical Reduction | UV light, cyclohexane | 2-Deoxy lactone | 2-Deoxy sugar synthesis |

| Acetonide Protection | Dimethoxypropane, TsOH | Di-O-isopropylidene derivatives | Chiral building blocks |

| Metabolic Oxidation | NAD+-dependent dehydrogenase | Galactonate | Biomarker for galactosemia |

Research Advancements

-

Asymmetric Hydrogenation : Ruthenium catalysts (e.g., Ru-SEGPHOS) enable enantioselective reduction of γ-ketoacids to chiral γ-lactones (up to 93% ee) .

-

Crystal Structure Insights : X-ray crystallography confirms the R configuration at C2 in 3-deoxy-D-galactono-1,4-lactone, facilitating stereochemical applications .

科学的研究の応用

Chemistry

D-Galactono-1,4-lactone serves as a precursor for synthesizing various cyclic monomers and polymers. Its unique structure allows it to participate in polymerization reactions, leading to the development of biodegradable materials.

Biology

In biological research, this compound has been studied for its role as a metabolite in human metabolic pathways. It is involved in carbohydrate metabolism and may influence various enzymatic reactions.

Medicine

The compound exhibits potential therapeutic applications due to its structural similarity to other bioactive lactams. It has been investigated for its ability to inhibit certain enzymes that play roles in bacterial resistance mechanisms, particularly β-lactamases.

Industry

This compound is utilized in the production of biodegradable polymers and other value-added products. Its properties make it suitable for developing environmentally friendly materials that can replace conventional plastics.

Case Studies

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in carbohydrate metabolism. For instance, studies have shown its effectiveness against N-acetylglucosaminidase, an enzyme critical for the hydrolysis of glycoproteins. This inhibition can have implications for diseases related to abnormal glycosylation processes.

Case Study 2: Biodegradable Polymer Development

A study focused on the synthesis of poly(galacto-d-lactone) highlighted the potential of this compound as a building block for biodegradable polymers. The resulting materials exhibited favorable mechanical properties and degradation rates suitable for various applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Lactone form of D-galactose | Human metabolite |

| 2-Acetamido-2-deoxy-D-galactono-1,4-lactone | Acetamido group at C-2 | Enzyme inhibitor |

| D-Mannono-1,4-lactone | Similar lactone structure | Metabolic intermediate |

| N-Acetyl-D-glucosamine | Acetamido group at C-2 | Precursor for glycosaminoglycans |

The uniqueness of this compound lies in its specific roles in carbohydrate metabolism and potential therapeutic effects compared to other structurally similar compounds.

作用機序

D-galactono-1,4-lactone exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to ascorbic acid via the enzyme L-galactono-1,4-lactone dehydrogenase (L-GalLDH). This enzyme catalyzes the oxidation of this compound to ascorbic acid, which then participates in various biochemical pathways, including antioxidant defense and collagen synthesis .

類似化合物との比較

D-galactono-1,4-lactone is similar to other carbohydrate-based lactones, such as D-gluconolactone and L-gulonolactone. These compounds share similar structural features and participate in analogous biochemical pathways. this compound is unique in its specific role in the biosynthesis of ascorbic acid in plants and some animals . Other similar compounds include D-galactaro-1,4-lactone and D-mannono-1,4-lactone, which also serve as intermediates in various metabolic processes .

生物活性

D-Galactono-1,4-lactone, also known as gamma-D-galactonolactone, is a compound derived from D-galactonic acid and plays a significant role in the biosynthesis of ascorbic acid (vitamin C) in plants. This article explores its biological activity, mechanisms, and implications through various studies and findings.

This compound is classified as a gamma-butyrolactone. It is characterized by its neutral pKa, indicating it is an extremely weak base. Its structure consists of a five-membered aliphatic ring containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the oxygen atom .

Role in Ascorbic Acid Biosynthesis

The primary biological activity of this compound lies in its function as a precursor in the ascorbic acid biosynthesis pathway. Specifically, it is the terminal precursor for vitamin C synthesis in plants, catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme facilitates the conversion of L-galactono-1,4-lactone to ascorbate, making it crucial for plant metabolism and stress responses .

Table 1: Enzymatic Pathway Involving this compound

| Step | Enzyme | Product |

|---|---|---|

| 1 | L-Galactose dehydrogenase | L-Galactono-1,4-lactone |

| 2 | L-Galactono-1,4-lactone dehydrogenase | Ascorbate |

Genetic Studies and Mutant Analysis

Research on Arabidopsis thaliana has highlighted the importance of GLDH in both ascorbate biosynthesis and mitochondrial complex I assembly. Mutants lacking GLDH exhibit severe growth defects unless supplemented with ascorbate. This underscores the enzyme's dual role in metabolic pathways and respiratory function .

Case Study: Arabidopsis GLDH Mutants

A study involving T-DNA insertion mutants of the GLDH gene showed that these mutants had delayed germination and chlorotic cotyledons. Supplementation with ascorbate rescued these phenotypes, confirming the essential role of this compound in plant development .

Implications for Stress Tolerance

This compound's role extends beyond basic metabolism; it has been associated with enhanced drought tolerance in wheat. A novel allele of GLDH was found to correlate with reduced stomatal aperture and lower leaf water loss under drought conditions. This suggests that manipulation of this compound levels could be a strategy for improving crop resilience to water stress .

特性

IUPAC Name |

(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904659 | |

| Record name | D-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-46-2, 2782-07-2 | |

| Record name | Galactono-γ-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid, gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactonic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-galactono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。